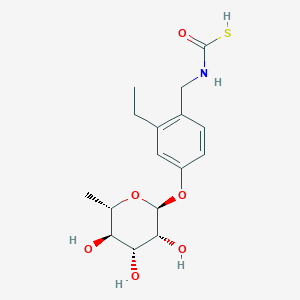
O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate, also known as EMCT, is a carbamate derivative that has been extensively studied in the field of cancer research. It is a potent antitumor agent that has shown promising results in preclinical studies.
Mecanismo De Acción
The exact mechanism of action of O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate is not fully understood. However, it has been suggested that O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate exerts its antitumor activity by inhibiting tubulin polymerization, which is essential for cell division. O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate has also been shown to induce apoptosis, which is programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the formation of microtubules, which are essential for cell division. O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate has also been shown to induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes. In addition, O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate has several advantages for lab experiments. It is a potent antitumor agent that has shown promising results in preclinical studies. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to using O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate in lab experiments. It is a highly toxic compound that requires careful handling. In addition, the exact mechanism of action of O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate. One direction is to further investigate its mechanism of action. Understanding the exact mechanism of action of O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate could lead to the development of more effective antitumor agents. Another direction is to study the pharmacokinetics and pharmacodynamics of O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate. This could help to optimize dosing regimens and improve the efficacy of O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate. Finally, the use of O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate in combination with other antitumor agents could be explored to determine if it has synergistic effects.
Métodos De Síntesis
O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate can be synthesized using a multi-step process starting from 4-bromobenzyl alcohol. The first step involves the protection of the hydroxyl group with a benzyl group using benzyl chloride and triethylamine. The resulting compound is then reacted with 6-deoxy-alpha-L-mannopyranosyl chloride to obtain the protected mannose derivative. The benzyl group is then removed using hydrogenation to obtain the free mannose derivative. The final step involves the reaction of the free mannose derivative with ethyl isocyanate and carbon disulfide to obtain O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate.
Aplicaciones Científicas De Investigación
O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate has been extensively studied for its antitumor activity in various cancer cell lines. It has shown potent cytotoxicity against human colon, breast, lung, prostate, and ovarian cancer cells. O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate has also been shown to inhibit the growth of tumors in animal models. In addition to its antitumor activity, O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate has also been studied for its antimicrobial and antifungal activity.
Propiedades
Número CAS |
147821-49-6 |
|---|---|
Nombre del producto |
O-Ethyl ((4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)methyl)carbamothioate |
Fórmula molecular |
C16H23NO6S |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
[2-ethyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]methylcarbamothioic S-acid |
InChI |
InChI=1S/C16H23NO6S/c1-3-9-6-11(5-4-10(9)7-17-16(21)24)23-15-14(20)13(19)12(18)8(2)22-15/h4-6,8,12-15,18-20H,3,7H2,1-2H3,(H2,17,21,24)/t8-,12-,13+,14+,15-/m0/s1 |
Clave InChI |
JOSHUAQJVMGTGS-NBUQLFNLSA-N |
SMILES isomérico |
CCC1=C(C=CC(=C1)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)CNC(=O)S |
SMILES |
CCC1=C(C=CC(=C1)OC2C(C(C(C(O2)C)O)O)O)CNC(=O)S |
SMILES canónico |
CCC1=C(C=CC(=C1)OC2C(C(C(C(O2)C)O)O)O)CNC(=O)S |
Apariencia |
Oil |
Otros números CAS |
147821-49-6 |
Sinónimos |
[[2-ethyl-4-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxy- phenyl]methylamino]methanethioic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




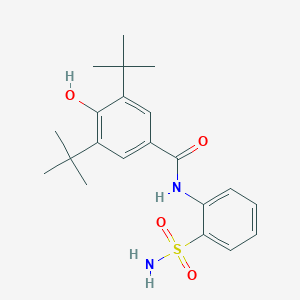
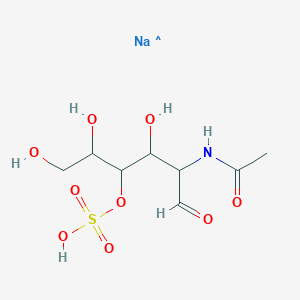
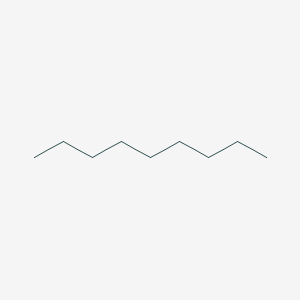
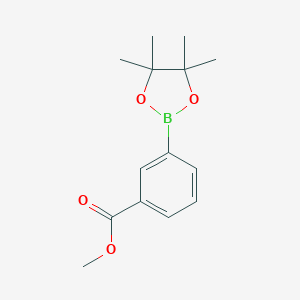
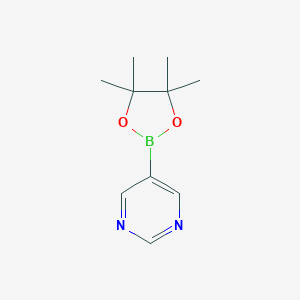
![1,4-Bis[3-(2-pyridyldithio)propionamido]butane](/img/structure/B130269.png)
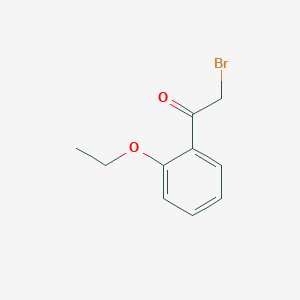



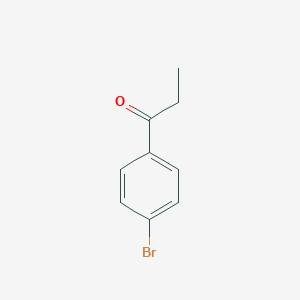
![2-[2-[2-[2-[Bis(carboxymethyl)amino]-5-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid;iodide](/img/structure/B130287.png)
![Tris[bis(trimethylsilyl)amino] neodymium(III)](/img/structure/B130288.png)